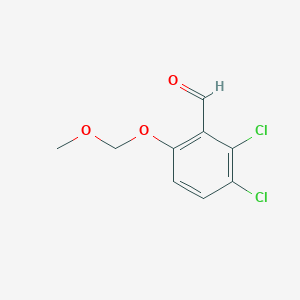

2,3-Dichloro-6-(methoxymethoxy)benzaldehyde

Description

Significance of Benzaldehyde (B42025) Scaffolds in Molecular Construction

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are foundational pillars in organic chemistry. mdpi.comnih.gov The benzaldehyde scaffold, consisting of a benzene (B151609) ring attached to a formyl group, is a precursor for a vast array of organic compounds. mdpi.com This versatility makes it indispensable in numerous sectors, including the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. mdpi.commedchemexpress.com The aldehyde functional group is particularly valuable due to its reactivity; it readily undergoes nucleophilic addition, condensation reactions, oxidation to carboxylic acids, and reduction to benzyl (B1604629) alcohols, providing a gateway to diverse molecular frameworks. mdpi.com In medicinal chemistry, substituted benzaldehyde moieties are integral components of many biologically active compounds and serve as key intermediates in the synthesis of complex drug molecules. nih.govnih.gov

Role of Halogenation in Aromatic Reactivity Modulation

The introduction of halogen atoms onto an aromatic ring is a powerful strategy for modulating its electronic properties and reactivity. masterorganicchemistry.com Halogenation of an aromatic ring, such as a benzaldehyde, is a type of electrophilic aromatic substitution. masterorganicchemistry.com While halogens are electron-withdrawing through the inductive effect, which deactivates the ring towards further electrophilic substitution, they are also ortho-, para-directing due to resonance effects. This dual nature allows for precise control over subsequent synthetic transformations.

The aldehyde group (-CHO) is a meta-directing deactivator. In the case of benzaldehyde, direct halogenation in the presence of a catalyst like ferric chloride typically yields the meta-substituted product. youtube.com However, the strategic placement of halogens can also introduce valuable synthetic handles. Carbon-halogen bonds, particularly those of chlorine, bromine, and iodine, are susceptible to a variety of powerful cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille couplings), enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This makes halogenated aromatic compounds crucial intermediates for building molecular complexity.

Utility of Methoxymethoxy (MOM) Ethers as Protecting Groups and Synthetic Auxiliaries

In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This masking is achieved using "protecting groups." For hydroxyl (-OH) groups, one of the most widely used protecting groups is the methoxymethyl (MOM) ether. adichemistry.comresearchgate.net

The MOM group is an acetal (B89532) that is readily introduced by reacting an alcohol with a reagent like chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base. adichemistry.com A key advantage of the MOM ether is its stability across a broad range of reaction conditions. It is inert to strongly basic conditions, nucleophiles, and many oxidizing and reducing agents. adichemistry.com However, it is sensitive to acid, allowing for its selective removal (deprotection) under mild acidic conditions to regenerate the original hydroxyl group. adichemistry.comtandfonline.comthieme-connect.com This orthogonal stability makes the MOM group an excellent tool for complex synthetic sequences where multiple functional groups must be manipulated. researchgate.net

<

| Transformation | Reagents | Typical Conditions |

|---|---|---|

| Protection (Formation) | Chloromethyl methyl ether (MOMCl), N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM), Room Temperature adichemistry.com |

| Dimethoxymethane, P2O5 | Chloroform (CHCl3) adichemistry.com | |

| Deprotection (Cleavage) | Hydrochloric acid (HCl) | Methanol (B129727) (MeOH), Reflux adichemistry.com |

| Zinc bromide (ZnBr2), n-Propylthiol (n-PrSH) | Dichloromethane (DCM), 0°C to Room Temperature thieme-connect.com | |

| Zirconium(IV) chloride (ZrCl4) | Ethanol (EtOH), Reflux researchgate.net |

Contextualization of 2,3-Dichloro-6-(methoxymethoxy)benzaldehyde within Advanced Synthetic Strategies

The compound this compound is a prime example of a highly tailored synthetic intermediate that embodies the principles discussed above. Its structure integrates a benzaldehyde core, dichloro-substitution, and a MOM-protected hydroxyl group, each element playing a specific and crucial role in its synthetic utility.

<

| Property | Value |

|---|---|

| CAS Number | 2179038-51-6 |

| Molecular Formula | C9H8Cl2O3 |

| Molecular Weight | 235.06 g/mol |

This molecule is synthesized from its precursor, 2,3-dichloro-6-hydroxybenzaldehyde, by protecting the phenolic hydroxyl group as a MOM ether. aobchem.com This protection is essential as it prevents the acidic phenol (B47542) from interfering with subsequent reactions that might involve strong bases or nucleophiles targeting the aldehyde or the chloro-substituents.

The strategic placement of the two chlorine atoms at the 2- and 3-positions significantly influences the electronic landscape of the aromatic ring. Furthermore, these chlorine atoms can serve as potential sites for metal-catalyzed cross-coupling reactions, allowing for the introduction of new substituents and the elaboration of the molecular scaffold.

The primary documented utility of this compound is as a key intermediate in the synthesis of novel aryl heterocyclic compounds designed as blockers of the Kv1.3 potassium shaker channel. nih.gov The voltage-gated potassium channel Kv1.3 is a significant therapeutic target, particularly for autoimmune diseases, as its blockade can inhibit the activation of T-lymphocytes. nih.govnih.govresearchgate.net In the synthesis of these complex inhibitors, the aldehyde group of this compound serves as a crucial anchor point for constructing the rest of the molecule, often through condensation or reductive amination reactions. After the molecular framework is assembled, the MOM group can be selectively removed under acidic conditions to reveal the free hydroxyl group, which may be essential for the final compound's biological activity or serve as a point for further functionalization.

In essence, this compound is not merely a chemical compound but a sophisticated tool in the synthetic chemist's arsenal. It is meticulously designed to navigate complex reaction sequences, enabling the efficient and controlled synthesis of advanced molecules with significant therapeutic potential, such as Kv1.3 channel blockers. nih.govwipo.intcvpharmacology.com

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-6-(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-13-5-14-8-3-2-7(10)9(11)6(8)4-12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNVLPMSKGAUQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C(=C(C=C1)Cl)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2,3 Dichloro 6 Methoxymethoxy Benzaldehyde

Aldehyde Group Reactivity

The aldehyde functional group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. Its reactivity in 2,3-Dichloro-6-(methoxymethoxy)benzaldehyde is influenced by the electronic nature of the aromatic ring and significant steric hindrance from the ortho-substituents.

Nucleophilic Additions and Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

Nucleophilic addition is a fundamental reaction of aldehydes. Condensation reactions, such as the Aldol and Knoevenagel condensations, begin with a nucleophilic addition step and are crucial for forming carbon-carbon bonds. wikipedia.org

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH2 group) in the presence of a weak base. wikipedia.org The reaction typically proceeds through a nucleophilic addition to the carbonyl, followed by a dehydration step to yield an α,β-unsaturated product. For this compound, the reaction with a generic active methylene compound like malononitrile (B47326) would be expected to proceed as follows, though the rate may be affected by the steric bulk around the aldehyde. Research on other dichlorobenzaldehydes has shown that electron-withdrawing groups on the ring can enhance the reaction efficacy. nih.gov

Aldol condensations involve the reaction of an enolate ion (from an aldehyde or ketone) with another carbonyl compound. While this compound cannot form an enolate itself, it can act as the electrophilic partner in a crossed-Aldol reaction with another enolizable aldehyde or ketone. However, the significant steric hindrance from the two ortho substituents (chlorine and the MOM group) would likely make this reaction slow and low-yielding compared to less hindered aldehydes.

Interactive Table: Potential Condensation Reactions

Select a reactant to see the potential product structure with this compound.

| Reactant (Active Methylene Compound) | Catalyst | Expected Product Type |

| Malononitrile | Piperidine | α,β-Unsaturated Dinitrile |

| Diethyl malonate | Pyridine | α,β-Unsaturated Diester |

| Ethyl acetoacetate | Base | α,β-Unsaturated Ketoester |

| Acetone (Crossed-Aldol) | NaOH | α,β-Unsaturated Ketone |

Reductions and Oxidations to Corresponding Alcohols and Carboxylic Acids

The aldehyde group exists in an intermediate oxidation state and can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: The reduction of aldehydes to primary alcohols is a common and efficient transformation. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent frequently used for this purpose. masterorganicchemistry.comyoutube.com It acts as a source of hydride (H⁻), which attacks the electrophilic carbonyl carbon. youtube.com The reaction with this compound would yield [2,3-Dichloro-6-(methoxymethoxy)phenyl]methanol. The reaction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol. masterorganicchemistry.com

Oxidation: Aldehydes can be oxidized to carboxylic acids using a variety of oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) are effective. Milder, more selective reagents can also be used to avoid potential side reactions. The oxidation of this compound would produce 2,3-Dichloro-6-(methoxymethoxy)benzoic acid. This transformation is a key step in the synthesis of various substituted benzoic acid derivatives.

Table: Predicted Redox Reactions

| Transformation | Reagent(s) | Product |

| Reduction | Sodium Borohydride (NaBH4), Methanol | [2,3-Dichloro-6-(methoxymethoxy)phenyl]methanol |

| Oxidation | Potassium Permanganate (KMnO4), NaOH, H₂O | 2,3-Dichloro-6-(methoxymethoxy)benzoic acid |

Reactions in Multi-Component Systems

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. Aldehydes are common components in many important MCRs, such as the Ugi and Passerini reactions. illinois.edubeilstein-journals.org

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction is believed to proceed through a cyclic, non-ionic transition state, and its rate is often enhanced in aprotic solvents. organic-chemistry.org

The Ugi reaction is a four-component reaction involving an aldehyde, a primary amine, a carboxylic acid, and an isocyanide. illinois.edu The reaction mechanism begins with the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide, followed by the carboxylic acid, ultimately yielding a bis-amide product after rearrangement. mdpi.com The participation of this compound in these reactions would allow for the rapid assembly of complex molecular scaffolds. nih.gov

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is governed by the electronic properties of its three substituents: two chlorine atoms and a methoxymethoxy (MOM) group. These groups influence the electron density of the ring and direct the position of incoming substituents.

Electrophilic Aromatic Substitution Patterns Governed by Chlorine and MOM Groups

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene ring, replacing a hydrogen atom. msu.edumasterorganicchemistry.com The substituents already on the ring determine its reactivity and the regioselectivity of the substitution.

Chlorine (-Cl): The chlorine atoms are deactivating groups due to their strong electron-withdrawing inductive effect (-I). However, they are ortho, para-directors because their lone pairs can donate electron density to the ring via a resonance effect (+R), which stabilizes the carbocation intermediate (arenium ion) formed during ortho or para attack.

Methoxymethoxy (-OCH₂OCH₃): The MOM group is an alkoxy-type group and is strongly activating. The oxygen atom adjacent to the ring has lone pairs that it can donate through a powerful +R effect, significantly increasing the electron density of the ring, especially at the ortho and para positions. Its inductive effect (-I) is weaker and is overcome by resonance.

In this compound, the available positions for substitution are C4 and C5. The directing effects of the existing groups must be considered collectively:

The MOM group at C6 strongly directs ortho (to C5) and para (to C3, which is blocked).

The chlorine at C2 directs ortho (to C3, blocked) and para (to C5).

The chlorine at C3 directs ortho (to C2 and C4) and para (to C6, blocked).

The aldehyde group (-CHO) at C1 is a deactivating, meta-directing group, which would direct to C3 (blocked) and C5.

The powerful activating and ortho-directing effect of the MOM group is the dominant influence. Both the MOM group and the chlorine at C2 direct towards the C5 position. The aldehyde's meta-directing effect also points to C5. Therefore, electrophilic substitution is strongly predicted to occur at the C5 position .

Interactive Table: Analysis of Directing Effects for Electrophilic Substitution

Click on a position to see which substituents activate or deactivate it.

| Position | MOM (C6) | Cl (C2) | Cl (C3) | Aldehyde (C1) | Overall Prediction |

| C4 | No strong effect | No strong effect | ortho (Activating) | No strong effect | Minor Product |

| C5 | ortho (Activating) | para (Activating) | No strong effect | meta (Deactivating) | Major Product |

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring. This reaction is uncommon for simple aryl halides and requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgyoutube.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

In this compound, the potential leaving groups are the chlorine atoms at C2 and C3.

Reactivity at C2: The chlorine at C2 has an aldehyde group ortho to it and another chlorine meta to it. The aldehyde is a moderately strong EWG. An ortho EWG can stabilize the Meisenheimer complex through resonance.

Reactivity at C3: The chlorine at C3 has an aldehyde group meta to it and another chlorine ortho to it. A meta-positioned EWG offers no resonance stabilization for the intermediate, making substitution at this position highly unfavorable. libretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions at Aryl Halide Positions

The structure of this compound features two aryl chloride substituents, which serve as reactive handles for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.orgnih.gov The presence of the electron-withdrawing aldehyde group is expected to enhance the reactivity of the aryl chlorides toward oxidative addition, a critical step in many catalytic cycles. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are instrumental in modifying such aromatic frameworks. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For dichlorinated substrates, regioselectivity can be a key consideration, often influenced by steric and electronic factors. nih.govresearchgate.net The reaction of this compound with an arylboronic acid would be expected to yield mono- or di-arylated products depending on the stoichiometry and reaction conditions employed. researchgate.net

Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov This palladium-catalyzed process involves the formation of a new carbon-carbon bond at the site of the halogen. libretexts.org The reaction typically proceeds with high stereoselectivity. organic-chemistry.org Given the two chlorine atoms on the benzaldehyde (B42025) ring, sequential or double Heck couplings could be envisioned, leading to complex olefinated structures.

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orgbeilstein-journals.org It is a highly reliable method for the synthesis of arylalkynes. nih.gov The application of the Sonogashira reaction to this compound would provide access to mono- or di-alkynylated benzaldehyde derivatives, which are versatile intermediates in medicinal chemistry and materials science. researchgate.net

| Reaction | Catalyst/Precatalyst | Ligand (if separate) | Base | Solvent | Typical Temperature |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Phosphines (e.g., PPh₃, SPhos, XPhos) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF, Water | 80-120 °C |

| Heck | Pd(OAc)₂, PdCl₂ | Phosphines (e.g., PPh₃, P(o-tol)₃) | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile, Toluene | 100-140 °C |

| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃ | Et₃N, Diisopropylamine | THF, DMF, Toluene | Room Temp to 100 °C |

Methoxymethoxy Group Transformations

The methoxymethoxy (MOM) group is a common protecting group for phenols and alcohols due to its stability across a range of conditions, particularly basic and weakly acidic environments. nih.gov Its strategic removal or unintended cleavage is a critical aspect of synthetic routes involving this compound.

As an acetal (B89532), the MOM group is fundamentally labile to acidic conditions. adichemistry.com Selective deprotection aims to remove the MOM group without affecting other functional groups in the molecule.

Acid-Catalyzed Hydrolysis: The most straightforward method for MOM group cleavage is treatment with an acid. wikipedia.org This is often achieved using mineral acids like hydrochloric acid in an alcohol solvent, such as methanol. adichemistry.com However, the strength of the acid required can be incompatible with other acid-sensitive functionalities.

Lewis Acid-Mediated Cleavage: Various Lewis acids can effect the deprotection of MOM ethers. A notable method involves the use of zinc bromide (ZnBr₂) in conjunction with a thiol like n-propanethiol, which can rapidly and selectively cleave MOM ethers, even from tertiary alcohols, with high yields. researchgate.net

Silyl (B83357) Triflate Systems: A particularly mild and highly chemoselective method employs trimethylsilyl (B98337) triflate (TMSOTf) or triethylsilyl triflate (TESOTf) in the presence of 2,2′-bipyridyl. acs.orgrsc.org This system operates under non-acidic conditions and can differentiate between aromatic and aliphatic MOM ethers, a significant advantage in complex molecule synthesis. nih.gov For aromatic MOM ethers like the one in the title compound, the reaction proceeds through a silyl ether intermediate, which is then hydrolyzed to the phenol (B47542). acs.org

| Reagent(s) | Typical Conditions | Selectivity/Advantages | Reference |

|---|---|---|---|

| HCl/Methanol | Reflux | Simple, effective for robust substrates. | adichemistry.com |

| ZnBr₂ / n-PrSH | CH₂Cl₂, <10 min | Rapid, high yield, selective over other groups. | researchgate.net |

| TMSOTf / 2,2′-Bipyridyl | CH₃CN or CH₂Cl₂, 0 °C to RT | Mild, non-acidic, highly chemoselective. | nih.govacs.orgrsc.org |

| Silica-supported NaHSO₄ | CH₂Cl₂, Room Temp | Heterogeneous catalyst, easy workup, selective for phenolic MOM ethers. | organic-chemistry.org |

While generally stable, the MOM ether linkage can undergo unintended cleavage under certain reaction conditions. adichemistry.com For instance, strongly Lewis acidic conditions sometimes required for cross-coupling or other transformations can be harsh enough to remove the MOM group. Its stability is generally reliable between pH 4 and 12. adichemistry.com

Group migration involving a MOM group itself is not a commonly reported pathway. However, skeletal rearrangements and migrations of other functional groups are known phenomena in organic chemistry, often proceeding through cationic or metal-carbene intermediates. nih.gov For instance, in gold-catalyzed reactions of ynamides, 1,2-migrations of nitrogen or oxygen substituents can occur. nih.gov While a direct migration of the MOM group on this compound is unlikely, the electronic environment of the substituted aromatic ring could influence the stability and reactivity of the acetal linkage, potentially facilitating unexpected pathways under specific catalytic conditions.

Elucidation of Reaction Mechanisms

Understanding the underlying mechanisms of the transformations involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

MOM Deprotection: The acid-catalyzed hydrolysis of the MOM ether is thermodynamically driven by the formation of a stable phenol, formaldehyde, and methanol. Kinetically, the reaction is slow without a catalyst because the methoxy (B1213986) group is a poor leaving group. The acid catalyst protonates an ether oxygen, converting it into a good leaving group and initiating the cleavage. The reaction rate is therefore dependent on the concentration of the acid and the temperature. Milder methods, such as those using silyl triflates, lower the kinetic barrier through alternative, lower-energy pathways. acs.org

Cross-Coupling Reactions: The catalytic cycles for palladium-catalyzed cross-coupling reactions are defined by a series of well-characterized intermediates. libretexts.org The cycle begins with an active Pd(0) species which undergoes oxidative addition with the aryl chloride to form a square planar Aryl-Pd(II)-Cl intermediate. This is followed by transmetalation (in Suzuki reactions) or alkene/alkyne coordination and insertion (in Heck/Sonogashira reactions). The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.org

MOM Deprotection: In acid-catalyzed deprotection, the key intermediate is an oxonium ion, formed upon protonation of one of the ether oxygens. thieme-connect.de This intermediate is highly electrophilic and readily undergoes nucleophilic attack by water or an alcohol solvent, leading to a hemiacetal that subsequently decomposes to the final products. In the TMSOTf/2,2'-bipyridyl system, the mechanism for aromatic MOM ethers involves the formation of a silyl ether as a key intermediate, which is then hydrolyzed during aqueous workup. nih.govacs.org This pathway avoids the generation of strongly acidic species, accounting for the method's mildness and selectivity. acs.org

Applications As a Versatile Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Heterocyclic Compounds

Synthesis of Furans and Related Systems

There is no available scientific literature detailing the use of 2,3-Dichloro-6-(methoxymethoxy)benzaldehyde as a starting material for the synthesis of furan (B31954) rings or related systems.

Role in Chromone and Xanthone Synthesis

There are no documented instances of this compound being employed as a precursor in the synthesis of chromones or xanthones in the available scientific literature.

Formation of Other Nitrogen-Containing Heterocycles

Specific research detailing the application of this compound in the formation of other nitrogen-containing heterocycles could not be found in the surveyed scientific literature.

Intermediate in Total Synthesis of Natural Products and Analogues

A review of the literature on the total synthesis of natural products and their analogues did not yield any examples where this compound was used as a key intermediate.

Development of Advanced Synthetic Reagents and Ligands

There is no information available in the scientific literature regarding the use of this compound for the development of advanced synthetic reagents or ligands.

Contributions to Complex Polyketide Pathways

Polyketides are a large and structurally diverse class of natural products, many of which possess potent biological activities. Their biosynthesis involves the sequential condensation of small carboxylic acid units, and their total synthesis in the laboratory often requires intricate strategies and highly functionalized building blocks. Aromatic aldehydes can serve as precursors to key fragments in the assembly of polyketide-derived structures.

However, a review of the current scientific literature does not provide specific examples of the application of this compound in the total synthesis of complex polyketides. While the compound's reactivity and substitution pattern make it a plausible candidate for such applications, documented research to this effect is not presently available. The field of polyketide synthesis is vast and continually evolving, and future research may yet uncover a role for this specific building block in this area.

Data Tables

Table 1: Reagents for Methoxymethyl Ether Protection of Phenols

| Reagent | Catalyst/Base | Conditions | Reference |

|---|---|---|---|

| Chloromethyl methyl ether (MOM-Cl) | N,N-diisopropylethylamine (DIPEA) | Dichloromethane | wikipedia.orgadichemistry.com |

| Chloromethyl methyl ether (MOM-Cl) | Sodium hydride (NaH) | Tetrahydrofuran (THF) | adichemistry.com |

| Dimethoxymethane | p-toluenesulfonic acid | Methylene (B1212753) chloride | google.com |

| Methoxymethyl acetate | Zinc chloride etherate | Dichloromethane | oocities.org |

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

No specific ¹H or ¹³C NMR data for 2,3-dichloro-6-(methoxymethoxy)benzaldehyde has been found in the searched literature. A complete structural assignment would require chemical shift (δ) values, coupling constants (J), and multiplicity for each proton and carbon atom in the molecule.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOE)

Detailed analysis using 2D NMR techniques is crucial for unambiguous assignment.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, for instance, between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, assigning carbons based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the methoxymethoxy group and the aldehyde group to the dichlorinated benzene (B151609) ring.

NOE (Nuclear Overhauser Effect) spectroscopy would provide information on through-space proximity of protons, helping to confirm the spatial arrangement of the substituents on the aromatic ring.

Without experimental data, a table of expected NMR assignments cannot be accurately constructed.

Advanced Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

While the molecular formula can be calculated as C₉H₈Cl₂O₃, specific mass spectrometry data is not available. High-resolution mass spectrometry (HRMS) would be required to experimentally confirm this formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern, which would show characteristic losses of groups such as the aldehyde (-CHO), methoxy (B1213986) (-OCH₃), or the entire methoxymethoxy group, remains uncharacterized.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that would be suitable for determining the molecular weight of the compound, typically by observing the protonated molecule [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺. No such experimental data has been reported.

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Identification and Electronic Transitions

Specific IR and UV-Vis spectra for this compound are not available.

IR Spectroscopy would be expected to show characteristic absorption bands for the aldehyde C=O stretch (typically ~1700 cm⁻¹), C-H stretches of the aldehyde, aromatic ring, and aliphatic groups, C-O stretches for the ether linkages, and C-Cl stretches.

UV-Vis Spectroscopy would provide information on the electronic transitions within the molecule, with expected λₘₐₓ values corresponding to π → π* and n → π* transitions of the substituted benzaldehyde (B42025) system.

A data table of characteristic spectral peaks cannot be compiled without access to experimental spectra.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Ground and Excited State Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 2,3-Dichloro-6-(methoxymethoxy)benzaldehyde, DFT calculations would provide insights into its geometry, stability, and electronic properties in both ground and excited states.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity.

For substituted benzaldehydes, the distribution of HOMO and LUMO is typically centered on the aromatic ring and the carbonyl group. In this compound, the HOMO would likely be distributed over the benzene (B151609) ring, with significant contributions from the oxygen atom of the methoxymethoxy group due to its electron-donating nature. The LUMO is expected to be localized more on the electron-withdrawing benzaldehyde (B42025) group and the chloro-substituted carbon atoms. A smaller HOMO-LUMO gap generally implies higher reactivity. Studies on dichlorinated chalcone (B49325) isomers have shown that the position of the chlorine atoms significantly influences the HOMO-LUMO gap. semanticscholar.org For instance, the (3,5)-dichloro isomer was found to be the most reactive in one series. semanticscholar.org This suggests that the specific substitution pattern in this compound will fine-tune its electronic properties.

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Benzaldehydes This table presents hypothetical data based on general principles for illustrative purposes.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzaldehyde | -6.5 | -1.5 | 5.0 |

| 2,3-Dichlorobenzaldehyde | -6.8 | -2.0 | 4.8 |

| 6-Methoxybenzaldehyde | -6.2 | -1.3 | 4.9 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netnih.gov It visualizes the charge distribution on the molecule's surface. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, the most negative potential region is expected to be located around the oxygen atom of the carbonyl group, making it a prime site for electrophilic attack. nih.gov The hydrogen atom of the aldehyde group and the regions near the chlorine atoms would likely exhibit a positive electrostatic potential, indicating susceptibility to nucleophilic attack. The MEP can provide a robust and versatile measure for substituent effects in various chemical reactions. rsc.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energies. These interactions, particularly hyperconjugative interactions, contribute significantly to molecular stability.

In this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the oxygen atoms (in both the methoxymethoxy and aldehyde groups) into the π* orbitals of the benzene ring and the carbonyl group. This delocalization stabilizes the molecule. The analysis of 4-(Dimethylamino)benzaldehyde, for example, showed that the stability of the molecule arises from such hyperconjugative interactions and charge delocalization. conicet.gov.ar The presence of electron-withdrawing chlorine atoms would also influence the electronic distribution and stability.

Reaction Mechanism Predictions and Energy Barrier Calculations

Theoretical calculations are instrumental in elucidating reaction mechanisms and determining the energy barriers associated with them. For this compound, this could involve predicting the pathways of nucleophilic addition to the carbonyl group or electrophilic substitution on the aromatic ring.

Conformation Analysis and Stereochemical Predictions

For aryl methyl ethers, both planar and non-planar conformations have been observed. colostate.edu In the case of this compound, steric hindrance between the ortho-chloro and methoxymethoxy groups could force the latter out of the plane of the benzene ring. This twisting can affect the extent of electronic conjugation between the methoxymethoxy group and the aromatic system. Computational studies on 2,6-dichlorobenzaldehyde (B137635) have shown that steric bulk can cause the aldehyde group to twist out of the benzene ring plane. mdpi.com A similar effect could be anticipated for the methoxymethoxy group in the target molecule.

Table 2: Hypothetical Relative Energies of Conformers for this compound This table is for illustrative purposes and shows potential conformers based on the rotation of the methoxymethoxy group.

| Conformer | Dihedral Angle (C2-C1-O-CH2) | Relative Energy (kcal/mol) |

|---|---|---|

| A (Planar) | 0° | 2.5 (Est.) |

| B (Twisted) | 90° | 0.0 (Est.) |

QSAR (Quantitative Structure-Activity Relationship) Studies focused on Reactivity and Selectivity (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity or selectivity. While often used in drug design, QSAR can also be applied to understand non-biological activities. nih.gov

For a series of substituted benzaldehydes including this compound, a QSAR study could be developed to predict their reactivity in a specific chemical transformation. Molecular descriptors such as electronic parameters (e.g., Hammett constants, atomic charges), steric parameters (e.g., Taft steric parameters), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment) would be calculated. researchgate.net These descriptors would then be correlated with experimentally determined reaction rates or yields using statistical methods like multiple linear regression. Such a model could predict the reactivity of new, unsynthesized benzaldehyde derivatives and provide insights into the structural features that govern selectivity. For example, 3D-QSAR models for benzaldehyde derivatives have been used to create steric and electrostatic maps that help interpret their potency. researchgate.net

Future Research Trajectories and Innovations

Exploration of Novel Synthetic Routes Utilizing Emerging Reagents and Catalysts

One promising avenue is the application of one-pot reduction/cross-coupling procedures . acs.orgresearchgate.net This methodology could allow for the direct conversion of a suitable precursor, such as a Weinreb amide, into the target benzaldehyde (B42025). acs.orgresearchgate.net The in situ formation of a stable hemiaminal intermediate would protect the aldehyde functionality, enabling subsequent cross-coupling reactions with organometallic reagents to introduce the dichloro-substituents. acs.orgresearchgate.net The use of advanced palladium catalysts, potentially as nanoparticles formed in situ, could enhance the efficiency and selectivity of these transformations. acs.orgresearchgate.net

Furthermore, the exploration of novel catalytic systems for the direct formylation of substituted aromatic rings is an active area of research. This could involve the use of earth-abundant metal catalysts or photoredox catalysis to achieve regioselective C-H formylation, thereby providing a more atom-economical route to 2,3-dichloro-6-(methoxymethoxy)benzaldehyde and its analogs.

| Synthetic Strategy | Potential Advantages | Key Enabling Technologies |

| One-Pot Reduction/Cross-Coupling | Reduced step count, higher overall yield, minimized waste | Weinreb amides, stable hemiaminal intermediates, advanced palladium catalysts |

| Direct C-H Formylation | High atom economy, direct access from simpler precursors | Earth-abundant metal catalysts, photoredox catalysis |

Development of Asymmetric Synthesis Protocols Involving the Benzaldehyde Moiety

The aldehyde functional group of this compound is a prochiral center, making it an ideal handle for the development of asymmetric synthesis protocols to generate chiral molecules. Recent advances in organocatalysis and transition-metal catalysis offer powerful tools for the enantioselective transformation of aldehydes. nih.govresearchgate.netmdpi.com

Future research will likely focus on the application of chiral N-heterocyclic carbene (NHC) catalysis for reactions such as asymmetric benzoin (B196080) and Stetter reactions. nih.gov These methods could enable the construction of complex chiral architectures starting from this compound. Additionally, the use of chiral proline derivatives and diarylprolinol silyl (B83357) ethers as organocatalysts for asymmetric aldol (B89426) and Mannich reactions represents another promising direction. researchgate.net

The development of asymmetric electrochemical organocatalysis could also provide a novel and sustainable approach for the enantioselective functionalization of the benzaldehyde moiety. nih.gov By combining the principles of electrochemistry and organocatalysis, it may be possible to achieve highly enantioselective transformations under mild and environmentally friendly conditions.

| Asymmetric Method | Potential Chiral Products | Key Catalytic Systems |

| N-Heterocyclic Carbene Catalysis | Chiral acyloins, γ-ketoesters | Chiral triazolium salts |

| Proline-based Organocatalysis | Chiral β-hydroxy aldehydes, β-amino aldehydes | Proline and its derivatives, diarylprolinol silyl ethers |

| Asymmetric Electrochemistry | Chiral amino acid derivatives | Electrochemical cells with chiral organocatalysts |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. nih.govvapourtec.comresearchgate.netrsc.orgnih.gov The integration of the synthesis and subsequent transformations of this compound into such systems is a key area for future innovation.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. nih.govnih.gov The small reactor volumes inherent in flow systems also enhance safety, particularly when dealing with highly reactive intermediates or exothermic reactions. nih.govnih.gov The development of robust flow protocols for the synthesis of this benzaldehyde derivative could enable its on-demand production and direct integration into multi-step synthetic sequences. nih.gov

Automated synthesis platforms can further accelerate the discovery and optimization of new reactions and synthetic routes. vapourtec.comresearchgate.net By combining robotic liquid handling with online analytical techniques, it is possible to rapidly screen a wide range of reaction conditions and catalysts. This high-throughput approach can be applied to optimize the synthesis of this compound and to explore its reactivity in a systematic and efficient manner. vapourtec.comresearchgate.net

| Technology | Key Advantages | Potential Applications |

| Flow Chemistry | Enhanced safety, precise reaction control, improved scalability | On-demand synthesis, integration into multi-step sequences |

| Automated Synthesis | High-throughput screening, rapid reaction optimization | Discovery of new synthetic routes, library synthesis |

Design of Next-Generation Building Blocks for Complex Architectures

This compound serves as a foundational building block for the synthesis of more complex molecular architectures. sigmaaldrich.com Future research will focus on leveraging its unique substitution pattern to design and synthesize next-generation building blocks with enhanced functionality and utility in drug discovery and materials science.

The aldehyde group can be readily transformed into a wide range of other functional groups, such as amines, alcohols, and carboxylic acids. The dichloro substituents provide sites for further functionalization through cross-coupling reactions, while the methoxymethyl (MOM) ether serves as a stable protecting group for the phenolic hydroxyl group. This combination of reactive sites allows for the divergent synthesis of a diverse library of compounds from a single starting material.

For instance, the development of novel benzimidazole derivatives from this aldehyde could lead to new classes of biologically active compounds. rsc.org Similarly, its use in the synthesis of benzoxazoles and quinoxalines could provide access to novel scaffolds for medicinal chemistry. nih.govnih.gov The ability to precisely control the introduction of various substituents will be crucial for fine-tuning the properties of the resulting molecules.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Advanced computational modeling has become an indispensable tool for gaining a deeper understanding of reaction mechanisms and for the rational design of new catalysts and synthetic routes. acs.orgtum.denih.govresearchgate.netrsc.orgmdpi.com In the context of this compound, computational studies can provide valuable insights into its reactivity and guide experimental efforts.

Density Functional Theory (DFT) calculations can be used to model the transition states of key reactions, providing information on activation energies and reaction pathways. acs.org This can help to explain observed selectivities and to predict the outcome of new reactions. For example, computational studies could be used to elucidate the mechanism of asymmetric reactions involving this benzaldehyde and to design more effective chiral catalysts.

Molecular dynamics (MD) simulations can be employed to study the conformational behavior of molecules and their interactions with solvents and catalysts. This can provide a more dynamic picture of the reaction environment and help to identify key factors that influence reactivity. By combining experimental and computational approaches, it will be possible to develop a comprehensive understanding of the chemistry of this compound and to accelerate the pace of innovation in this field.

| Computational Method | Key Insights | Application |

| Density Functional Theory (DFT) | Transition state analysis, reaction pathways, activation energies | Mechanistic elucidation, catalyst design |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects, catalyst-substrate interactions | Understanding reaction dynamics, predicting reactivity |

Q & A

Q. How to evaluate the compound’s stability under varying conditions?

- Methodological Answer:

- Accelerated Stability Studies: Expose to UV light (ICH Q1B guidelines), pH 1–13 buffers, and 40°C/75% RH.

- HPLC-MS Monitoring: Track degradation products (e.g., aldehyde oxidation to carboxylic acid ).

- Thermogravimetric Analysis (TGA): Assess thermal decomposition profiles (onset ~180°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.